molecular formula C12H18ClFN2 B3228012 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride CAS No. 1261235-84-0

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride

Cat. No.: B3228012
CAS No.: 1261235-84-0
M. Wt: 244.73 g/mol
InChI Key: OWLAXOHUDBMLLG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The fluorobenzyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromo-benzyl)-2-methyl-piperazine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Iodo-benzyl)-2-methyl-piperazine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAXOHUDBMLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-84-0
Record name Piperazine, 1-[(2-fluorophenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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